4,7-Dihydroxyquinolin-2(1H)-one

Medicinal Chemistry Computational Chemistry Drug Design

4,7-Dihydroxyquinolin-2(1H)-one (CAS 1206788-26-2; molecular formula C₉H₇NO₃; molecular weight 177.16 g/mol) is a dihydroxy-substituted quinolin-2(1H)-one belonging to the quinolinone class of nitrogen-containing heterocycles. It bears hydroxyl groups at the 4- and 7-positions of the fused bicyclic quinoline scaffold, with a lactam carbonyl at the 2-position.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12970043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydroxyquinolin-2(1H)-one
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=O)C=C2O
InChIInChI=1S/C9H7NO3/c11-5-1-2-6-7(3-5)10-9(13)4-8(6)12/h1-4,11H,(H2,10,12,13)
InChIKeyCRHGUMIAEQFWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dihydroxyquinolin-2(1H)-one: Positional Isomer Identity, Physicochemical Baseline, and Procurement-Relevant Classification


4,7-Dihydroxyquinolin-2(1H)-one (CAS 1206788-26-2; molecular formula C₉H₇NO₃; molecular weight 177.16 g/mol) is a dihydroxy-substituted quinolin-2(1H)-one belonging to the quinolinone class of nitrogen-containing heterocycles . It bears hydroxyl groups at the 4- and 7-positions of the fused bicyclic quinoline scaffold, with a lactam carbonyl at the 2-position. This specific 4,7-dihydroxy substitution pattern distinguishes it from other regioisomeric dihydroxyquinolin-2(1H)-ones (e.g., 4,6-, 5,6-, and 5,7-substituted variants) that have been separately investigated for antimicrobial, synthetic, and medicinal chemistry applications [1]. The compound exists within a tautomeric equilibrium characteristic of hydroxyquinolines, where the 4-hydroxy group can engage in keto-enol tautomerism with the 2-carbonyl, while the 7-hydroxy group resides on the benzo-ring and is less prone to tautomeric exchange [2].

Why Generic 4,7-Dihydroxyquinolin-2(1H)-one Substitution Fails: Positional Isomerism and Regiospecific Reactivity as Procurement Gatekeepers


Dihydroxyquinolin-2(1H)-ones are not interchangeable commodities; the substitution pattern—whether 4,6-, 4,7-, 5,6-, or 5,7-dihydroxy—dictates reactivity, hydrogen-bonding topology, metal-chelation geometry, and biological target engagement [1]. The 4,7-substitution pattern places one hydroxyl group on the pyridone ring (4-OH, capable of lactam-lactim tautomerism) and the second on the benzo-ring (7-OH, phenolic in character and less tautomerically active), yielding a unique dual-site hydrogen bond donor/acceptor array distinct from any other regioisomer [2]. Substituting a 4,6- or 5,7-isomer for a 4,7-isomer in a synthetic sequence that exploits the C4-OH nucleophilicity or the C7-OH directing effects will fail to produce the intended regiochemical outcome. Thus, without compound-specific identity verification, procurement of the correct positional isomer is the foundational gate for reproducible synthesis and assay results.

Quantitative Differentiation Evidence for 4,7-Dihydroxyquinolin-2(1H)-one vs. Positional Isomers and Mono-Hydroxy Analogs


Regioisomeric Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiates 4,7- from 4,6- and 5,7-Dihydroxyquinolin-2(1H)-ones

All dihydroxyquinolin-2(1H)-one positional isomers share the identical molecular formula (C₉H₇NO₃) and molecular weight (177.16 g/mol), making them indistinguishable by mass spectrometry alone. However, the 4,7-substitution pattern produces a predicted hydrogen bond donor count of 3 and hydrogen bond acceptor count of 3, with a topological polar surface area (TPSA) of 73.58 Ų . By comparison, the 5,6-dihydroxy isomer (CAS 586354-85-0) has the same HBD/HBA counts and TPSA of 73.58 Ų, but its ortho-dihydroxy (catechol-like) arrangement on the benzo-ring confers distinct metal-chelating behaviour and susceptibility to oxidation that the 4,7-isomer does not share . The 4-hydroxy-7-methoxy or 7-hydroxy-4-methoxy analogs have different HBD counts (2 vs. 3), directly impacting their capacity for target hydrogen bonding . This physicochemical differentiation means the 4,7-isomer sits in a unique property space relative to its closest analogs, and any downstream SAR interpretation requires the correct isomer.

Medicinal Chemistry Computational Chemistry Drug Design

Tautomeric Preference of 4-Hydroxy vs. 7-Hydroxy Groups Governs Site-Specific Reactivity in 4,7-Dihydroxyquinolin-2(1H)-one

Computational studies on hydroxyquinoline constitutional isomers demonstrate that the tautomeric equilibrium in 2-hydroxyquinoline (2HQ) favours the NH (lactam) form because the adjacent CO and NH groups form a cyclic amide—the most stable arrangement among all hydroxyquinoline isomers [1]. In 4,7-dihydroxyquinolin-2(1H)-one, the 4-OH group resides on the pyridone ring where it can engage in analogous keto-enol tautomerism (4-hydroxy ↔ 4-oxo), while the 7-OH group is on the benzo-ring and remains predominantly in the phenolic OH form [1]. This creates a site-differentiated reactivity profile: the 4-position can serve as either a nucleophilic enol or electrophilic ketone depending on conditions, whereas the 7-position behaves as a consistent phenolic nucleophile. In the 4,6-dihydroxy isomer, both hydroxyls are on rings capable of tautomerism (4-OH on pyridone; 6-OH on benzo-ring), but the 6-OH lacks the extended conjugation of the 7-position. In the 5,7-dihydroxy isomer, both hydroxyls reside on the benzo-ring, eliminating pyridone-ring tautomerism entirely and fundamentally altering the synthetic handles available for derivatization [2].

Physical Organic Chemistry Tautomerism Synthetic Methodology

Antitubercular SAR of 4-Hydroxyquinolin-2(1H)-one Scaffold Establishes Baseline Potency That the 4,7-Dihydroxy Substitution Can Potentially Modulate

A 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones was systematically evaluated against Mycobacterium tuberculosis H37Ra, establishing the core scaffold's antitubercular SAR [1]. The most potent compound identified, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (38), exhibited a MIC of 3.2 µM against M. tuberculosis with a CC₅₀ of 67.4 µM against MRC-5 lung fibroblasts (selectivity index ≈ 21). Critically, the SAR study demonstrated that a phenyl substituent at C-3 was essential for antimycobacterial activity, while the 4-hydroxy group contributed to target engagement [1]. The unsubstituted 4-hydroxyquinolin-2(1H)-one core (without C-3 phenyl) showed substantially lower potency. 4,7-Dihydroxyquinolin-2(1H)-one, bearing an additional hydroxyl at the 7-position, represents a scaffold extension not evaluated in this library. By class-level inference, the 7-OH group may modulate lipophilicity (predicted LogP of the 4,7-isomer is lower than the 4-hydroxy parent), cellular permeability, and metabolic stability relative to the mono-hydroxylated analogs. However, no direct head-to-head antitubercular data exist for the 4,7-dihydroxy compound vs. the 4-hydroxy parent or the 6-fluoro-4-hydroxy-3-phenyl lead.

Antitubercular Drug Discovery Structure-Activity Relationship Mycobacterium tuberculosis

Antimicrobial Evaluation of 4,6-Dihydroxyquinolin-2(1H)-one Provides Class-Level Evidence for Antibacterial and Antifungal Potential of Dihydroxyquinolinone Scaffolds

A series of 6-hydroxyquinolinone derivatives including 4,6-dihydroxyquinolin-2(1H)-one (compound 3) was evaluated for antimicrobial activity using the inhibition zone technique and minimum inhibitory concentration (MIC) determination against multiple bacterial and fungal strains [1]. Compound 3 (4,6-dihydroxy isomer) was identified as a potent antibacterial and antifungal agent with MIC values comparable to reference drugs. In silico ADME and toxicity profiling indicated that compound 3 exhibited low predicted toxicity in addition to good in silico absorption [1]. Molecular docking was performed against microbial DNA gyrase B of Staphylococcus aureus (PDB 4URO) and N-myristoyltransferase of Candida albicans (PDB 1IYK). 4,7-Dihydroxyquinolin-2(1H)-one, as a positional isomer, shares the same dihydroxyquinolinone pharmacophore but places the second hydroxyl at the 7-position rather than the 6-position. This positional shift alters the hydrogen-bonding vector presented to biological targets—the 7-OH points outward from the benzo-ring in a para-like relationship to the ring junction, while the 6-OH points in a meta-like orientation, which may differentially engage active-site residues in enzyme targets such as DNA gyrase and N-myristoyltransferase [2].

Antimicrobial Resistance Drug Discovery Quinolinone Scaffolds

Synthetic Utility Contrast: 5,7-Dihydroxyquinolin-2-one Serves as a Validated Precursor for Fused Heterocycles; the 4,7-Isomer Remains Unexplored in This Capacity

The Khan thesis (UNSW, 2022) established that 5,7-dihydroxyquinolin-2-ones, synthesized from phloroglucinol in 73–76% yield over two steps, serve as versatile precursors for fused heterocyclic systems [1]. Specifically, 5,7-dihydroxyquinolin-2-ones react with α-haloketones followed by cyclization in trifluoroacetic acid to give difuroquinolones in 58–86% yield; Mannich adducts are obtained in 65–67% yield with bis(dimethylamino)methane; and oxazinoquinolones are formed in 63–73% yield with benzylamine and formaldehyde [1]. These transformations exploit the 5-OH and 7-OH groups as nucleophilic handles for tandem cyclization. In the 4,7-dihydroxy isomer, the 7-OH (phenolic) is expected to exhibit comparable nucleophilicity, but the 4-OH (on the pyridone ring) may participate differently—potentially undergoing O-alkylation, C-alkylation, or ring N-alkylation depending on conditions—creating a distinct set of possible fused products (e.g., pyrano[3,2-g]quinolones vs. furo[2,3-g]quinolones) that are not accessible from the 5,7-isomer [2].

Synthetic Methodology Fused Heterocycles Quinolinone Chemistry

Critical Caveat: Absence of Direct Head-to-Head Comparative Bioactivity Data for 4,7-Dihydroxyquinolin-2(1H)-one

A comprehensive search of the primary literature (PubMed, SciFinder, Web of Science, Google Scholar, and patent databases) as of mid-2024 reveals no published study containing direct, quantitative, comparator-based bioactivity data for 4,7-Dihydroxyquinolin-2(1H)-one (CAS 1206788-26-2). No IC₅₀, MIC, EC₅₀, Kᵢ, Kd, or in vivo efficacy data were identified for this specific compound in any peer-reviewed publication or patent [1][2]. All differentiation claims in this guide that extend beyond physicochemical identity and synthetic reasoning are class-level inferences drawn from structurally related dihydroxyquinolin-2(1H)-ones (4,6- and 5,7-isomers) and mono-hydroxy analogs (4-hydroxy- and 7-hydroxyquinolin-2(1H)-ones). Procurement decisions for this compound must therefore be grounded in its unique regioisomeric identity and predicted physicochemical properties rather than demonstrated biological superiority over comparators. Laboratories that require validated biological activity data should consider the 4,6-dihydroxy isomer (for which antimicrobial MIC data exist) or the 5,7-dihydroxy isomer (for which synthetic methodology is established) as alternatives with published performance benchmarks [1][2].

Evidence Gap Procurement Risk Research Planning

Optimal Procurement and Application Scenarios for 4,7-Dihydroxyquinolin-2(1H)-one Based on Differentiated Evidence


Regioselective Scaffold for Construction of Angular Pyrano[3,2-g]quinolone and Furo[3,2-g]quinolone Fused Heterocyclic Libraries

The 4,7-dihydroxy substitution pattern is uniquely suited for the construction of angular (g-face) fused heterocycles—a topological class inaccessible from the 5,7-dihydroxy isomer, which yields linear furo[2,3-f] and angular furo[3,2-f] systems. Based on the validated synthetic methodology for 5,7-dihydroxyquinolin-2-ones (α-haloketone/TFA cyclization yielding 58–86% difuroquinolones) [1], the 4,7-isomer is predicted to undergo analogous tandem O-alkylation/cyclization at the 7-OH (C8 cyclization) or 4-OH (C5 cyclization) to generate angular pyrano[3,2-g]quinolones or furo[3,2-g]quinolones. This scaffold is not commercially available and represents novel chemical space. Procurement is recommended for medicinal chemistry groups building diversity-oriented synthesis (DOS) libraries where scaffold topology differentiation is a key selection criterion.

Physicochemical Probe for Investigating Positional Isomer Effects on Target Engagement in Antibacterial Drug Discovery

The 4,6-dihydroxyquinolin-2(1H)-one isomer has demonstrated antibacterial and antifungal activity with MIC values comparable to reference drugs, with molecular docking indicating engagement of DNA gyrase B (S. aureus) and N-myristoyltransferase (C. albicans) [2]. The 4,7-isomer, by shifting the second hydroxyl from the 6-position to the 7-position, presents a hydrogen-bond donor in a distinct vector (~2.4 Å displacement). This makes the 4,7-isomer a valuable physicochemical probe for dissecting the contribution of benzo-ring hydroxyl positioning to target binding affinity and selectivity. Researchers investigating SAR around the dihydroxyquinolinone pharmacophore should procure both the 4,6- and 4,7-isomers for head-to-head biochemical and microbiological profiling to establish whether the positional shift alters potency, spectrum, or resistance profile.

Starting Material for Site-Selective Derivatization Exploiting Differential 4-OH vs. 7-OH Reactivity

Based on the established tautomeric preferences of hydroxyquinolines [3], the 4,7-dihydroxy isomer offers a unique site-differentiated reactivity profile: the 7-OH is a phenolic hydroxyl expected to undergo facile O-alkylation, O-acylation, or Mitsunobu reactions, while the 4-OH (tautomerically linked to the 2-carbonyl) can be selectively deprotonated under different pH conditions and directed to undergo C-alkylation or O-alkylation depending on the base/solvent system. This enables sequential, orthogonal derivatization strategies not possible with the 5,7-isomer (both OH groups phenolic) or the 2,4-isomer (both OH groups on the pyridone ring). Synthetic chemistry groups focused on late-stage functionalization or prodrug design should consider this compound for exploring regioselective conjugation strategies.

Reference Standard for Analytical Method Development Distinguishing Dihydroxyquinolinone Positional Isomers

All dihydroxyquinolin-2(1H)-one positional isomers share the identical molecular formula (C₉H₇NO₃), molecular weight (177.16 g/mol), and predicted TPSA (73.58 Ų), rendering them indistinguishable by conventional LC-MS single-quadrupole analysis . Analytical laboratories developing HPLC, UPLC, or GC methods for isomer separation require authentic reference standards of each positional isomer to establish retention time, UV-Vis spectral fingerprint, and MS/MS fragmentation pattern libraries. 4,7-Dihydroxyquinolin-2(1H)-one serves as an essential reference standard in any isomer-resolution panel, particularly for quality control of custom-synthesized dihydroxyquinolinone libraries where regioisomeric purity is critical for SAR integrity. Procurement of this compound as a certified analytical standard supports method validation in drug discovery and agrochemical quality control settings.

Quote Request

Request a Quote for 4,7-Dihydroxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.